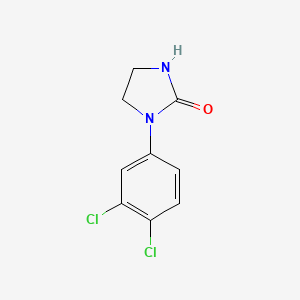

1-(3,4-二氯苯基)咪唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorophenyl-imidazole derivatives is described in several papers. For instance, a novel antibacterial agent, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, was designed to act as a pro-drug, releasing a lethal species within anaerobic bacterial cells after bioreduction . Another paper describes the synthesis of a compound with a similar structure, 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, through a one-pot reaction . These syntheses involve multi-step reactions and the use of various catalysts and reagents to achieve the desired chlorophenyl-imidazole derivatives.

Molecular Structure Analysis

The molecular structures of chlorophenyl-imidazole derivatives have been determined using X-ray diffraction (XRD) techniques. For example, the crystal structure of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one was solved, revealing intermolecular hydrogen bonds and C–H⋯π interactions . Similarly, the structure of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was confirmed by XRD, showing a planar conformation of the imidazole ring . These studies provide detailed information on the molecular geometry and intermolecular interactions of chlorophenyl-imidazole derivatives.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl-imidazole derivatives is explored in the context of their potential as antibacterial agents. The presence of electron-withdrawing groups or aldehyde or amino groups at specific positions on the imidazole ring is crucial for activity against bacteria like MRSA . Additionally, the reactivity of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with aryl ketones to form various oxopyrimidines and thiopyrimidines has been studied, highlighting the versatility of imidazole derivatives in chemical transformations10.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-imidazole derivatives are inferred from their molecular structures and synthesis methods. The crystalline nature and space group information provide insights into the solid-state properties of these compounds . The synthesis methods indicate the stability of these compounds under various reaction conditions and their potential for modification into different derivatives . The biological screening of some derivatives also suggests their solubility and interaction with biological targets .

科学研究应用

咪唑啉在药物化学中的支架

咪唑啉支架,与 1-(3,4-二氯苯基)咪唑烷-2-酮相关,因其多样的生物活性在药物化学中得到广泛认可。研究表明,具有咪唑啉或咪唑烷结构的化合物表现出广泛的生物活性,包括在治疗神经退行性疾病、炎症、自身免疫性疾病、癌症和传染病方面的潜在应用。含咪唑啉和咪唑烷的药物的开发突出了它们在药物发现和治疗应用中的重要性 (Sączewski, Kornicka, & Balewski, 2016)。

咪唑烷酮衍生物的药用应用

咪唑烷酮衍生物,包括 2,4-咪唑烷二酮(乙内酰脲),因其对多种疾病的药理特性而被研究。这些化合物使用各种方法合成,并且由于它们所含的不同有机基团而具有不同的药理活性。对这些分子的综述表明,它们在 16 种以上的疾病中具有广泛的应用,为希望探索其他衍生物的可能性研究人员提供了宝贵的资源 (Sudani & Desai, 2015)。

噻唑烷-4-酮类药物开发

尽管 1-(3,4-二氯苯基)咪唑烷-2-酮不直接属于噻唑烷-4-酮类,但对相关杂环化合物的研究提供了对药物开发过程的见解。噻唑烷-4-酮因其抗氧化、抗癌、抗炎和镇痛等特性而备受关注。取代基对其生物活性的影响已被广泛综述,证明了优化噻唑烷-4-酮衍生物以获得更有效的药物剂的潜力 (Mech, Kurowska, & Trotsko, 2021)。

乙内酰脲衍生物的合成和应用

乙内酰脲及其衍生物与咪唑烷酮密切相关,由于其多样的生物和药理活性,在药物化学中作为重要的支架。它们在合成重要的非天然氨基酸及其共轭物中至关重要,具有潜在的治疗应用。围绕布赫雷尔-伯格斯反应生成乙内酰脲的讨论强调了该方法在合成重要的天然产物和潜在治疗剂方面的效率和简单性 (Shaikh 等,2023)。

属性

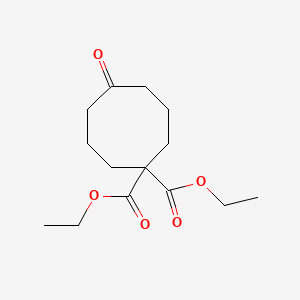

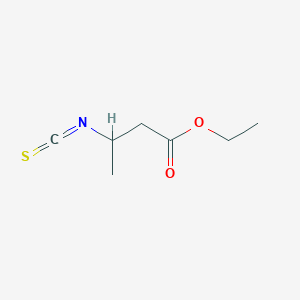

IUPAC Name |

1-(3,4-dichlorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOJOHVKUUWHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344875 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)imidazolidin-2-one | |

CAS RN |

52420-29-8 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

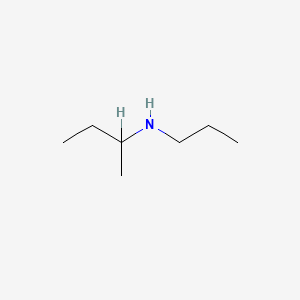

![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)